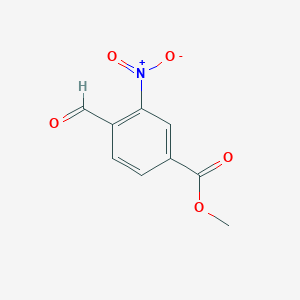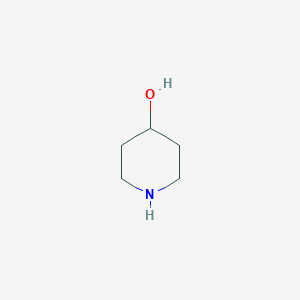
5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. This compound is also known as CPDH and has been synthesized using different methods. CPDH has shown promising results in biochemical and physiological studies, which makes it a valuable compound for future research.
Wirkmechanismus
The mechanism of action of CPDH is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in disease progression. CPDH has been found to inhibit the activity of matrix metalloproteinases, which are involved in cancer metastasis. It also inhibits the activity of cyclooxygenase-2, which is responsible for inflammation.
Biochemische Und Physiologische Effekte
CPDH has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are major contributors to various diseases. CPDH has also been found to induce apoptosis, which is a process of programmed cell death that is important for the prevention of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
CPDH has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in various studies. However, CPDH also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It is also relatively unstable and can degrade quickly under certain conditions.
Zukünftige Richtungen
There are several future directions for the research on CPDH. One potential area of research is the development of CPDH-based drugs for the treatment of various diseases. Another area of research is the study of the mechanism of action of CPDH and its interactions with various enzymes and proteins. Additionally, the development of more stable and soluble forms of CPDH could also be an area of future research.
Conclusion:
In conclusion, CPDH is a valuable compound for scientific research due to its potential applications in various fields. It has shown promising results in biochemical and physiological studies and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and to develop more stable and soluble forms of the compound.
Synthesemethoden
CPDH can be synthesized using different methods, but the most common one involves the reaction of 4-methyl-5-oxo-1-phenylpyridazine-3-carboxylic acid hydrazide with acetic anhydride and sodium cyanide. This reaction results in the formation of CPDH, which can be purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
CPDH has been extensively studied for its potential applications in scientific research. It has been found to possess antioxidant, anti-inflammatory, and antitumor properties. CPDH has also shown promising results in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
145121-27-3 |
|---|---|
Produktname |
5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbohydrazide |
Molekularformel |
C13H11N5O2 |
Molekulargewicht |
269.26 g/mol |
IUPAC-Name |
5-cyano-4-methyl-6-oxo-1-phenylpyridazine-3-carbohydrazide |
InChI |
InChI=1S/C13H11N5O2/c1-8-10(7-14)13(20)18(9-5-3-2-4-6-9)17-11(8)12(19)16-15/h2-6H,15H2,1H3,(H,16,19) |
InChI-Schlüssel |
BPZXGKPFCACNIJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N=C1C(=O)NN)C2=CC=CC=C2)C#N |
Kanonische SMILES |
CC1=C(C(=O)N(N=C1C(=O)NN)C2=CC=CC=C2)C#N |
Synonyme |
5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarbohydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







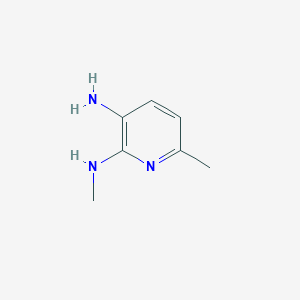
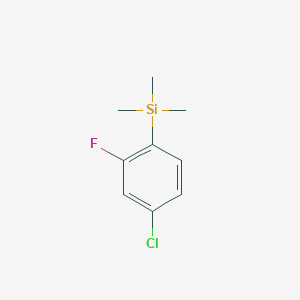
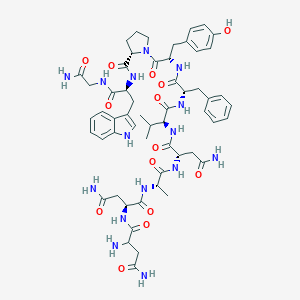
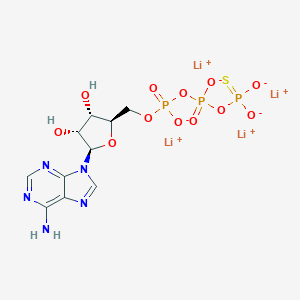

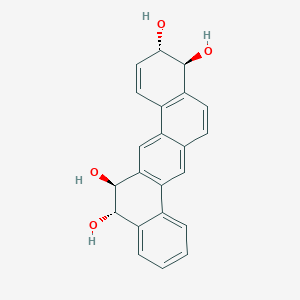
![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
